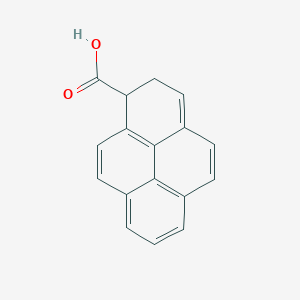

7,8-Dihydropyrene-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12O2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1,2-dihydropyrene-1-carboxylic acid |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-8,14H,9H2,(H,18,19) |

InChI Key |

KJCULGPSFZKSBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C2C=CC3=C4C2=C(C1C(=O)O)C=CC4=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7,8 Dihydropyrene 8 Carboxylate

De Novo Synthetic Routes to the Dihydropyrene (B12800588) Carboxylate Scaffold

Multi-Step Synthesis from Precursor Aromatic Hydrocarbons

There is no available scientific literature detailing a multi-step chemical synthesis of 7,8-dihydropyrene-8-carboxylate from precursor aromatic hydrocarbons.

Carboxylation Strategies for Dihydropyrene Systems

While general carboxylation methods exist in organic chemistry, their specific application to a 7,8-dihydropyrene system to yield the 8-carboxylate isomer has not been reported. The only known route to this compound is via enzymatic meta-cleavage of a precursor. nih.govbioline.org.brscribd.com

Functional Group Interconversions Involving the Carboxylate Moiety

Esterification and Amidation Reactions

There are no documented studies on the esterification or amidation of this compound.

Reduction Pathways of the Carboxylic Acid Group

The scientific literature does not provide any examples of the reduction of this compound to its corresponding alcohol or other reduced forms.

Theoretical and Computational Chemistry Approaches to 7,8 Dihydropyrene 8 Carboxylate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and ground state properties of molecules. For a molecule such as 7,8-Dihydropyrene-8-carboxylate, DFT can provide crucial information about its geometry, stability, and electronic characteristics.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The dihydropyrene (B12800588) core, a partially saturated polycyclic aromatic hydrocarbon, can adopt various conformations.

Drawing parallels from studies on similar dihydropyridine (B1217469) systems, the dihydropyrene ring in this compound is expected to adopt a flattened-boat conformation. researchgate.net The carboxylate substituent at the 8-position will have a specific orientation relative to the ring, which can be either pseudo-axial or pseudo-equatorial. The exact preference would be determined by steric and electronic interactions with the rest of the molecule. Conformational analysis using computational methods can predict the relative energies of these different conformers. For instance, in related dihydropyridine derivatives, the energy differences between various stable conformers can be in the range of 2–7 kcal·mol⁻¹. researchgate.net

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, can identify all low-energy conformers. The choice of the DFT functional and basis set is critical for obtaining accurate results. For instance, functionals like B3LYP or ωB97XD with a basis set such as 6-311G(d,p) are commonly used for such organic molecules to achieve a good balance between accuracy and computational cost. nih.gov The table below illustrates the kind of data that would be obtained from a DFT-based geometrical optimization for the most stable conformer of a related dihydropyridine derivative.

| Parameter | Value |

| C2-C3 Bond Length (Å) | 1.35 |

| C3-C4 Bond Length (Å) | 1.52 |

| C4-C5 Bond Length (Å) | 1.52 |

| C5-C6 Bond Length (Å) | 1.35 |

| N1-C2 Bond Length (Å) | 1.38 |

| N1-C6 Bond Length (Å) | 1.38 |

| C2-N1-C6 Angle (°) | 122.5 |

| C3-C4-C5 Angle (°) | 110.2 |

This table represents typical data for a dihydropyridine ring and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO. In many polycyclic aromatic systems, the HOMO and LUMO are delocalized π-orbitals. The carboxylate group, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO and influence their distribution. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on similar aromatic compounds have shown that the HOMO and LUMO energies can be accurately predicted using DFT. nih.gov These calculations can also help in understanding intramolecular charge transfer processes, which are crucial for the molecule's optical and electronic properties. nih.gov The following table provides an example of FMO data that could be generated for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This is hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in a solvent or interacting with other molecules. For instance, simulations could reveal the flexibility of the dihydropyrene ring and the rotational freedom of the carboxylate group. This is particularly relevant for understanding how the molecule might interact with a biological target or a material surface.

In studies of related systems, such as dihydropyrene encapsulated in a coordination cage, MD simulations have shown that the molecule can exhibit complex rotational dynamics, behaving like a molecular gyroscope. nih.gov Such simulations can also be used to calculate binding free energies when the molecule interacts with a host, providing a quantitative measure of the interaction strength. rsc.org The choice of force field is crucial for the accuracy of MD simulations, with common choices for organic molecules including AMBER, CHARMM, and OPLS.

Ab Initio Calculations and Semi-Empirical Methods

While DFT is widely used, other computational methods also play a role. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters and can provide very high accuracy, especially for smaller molecules. However, their computational cost is significantly higher than DFT. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could be used to benchmark the results from more approximate methods.

Semi-empirical methods, such as PM7 or AM1, are much faster than DFT and ab initio methods because they use parameters derived from experimental data. While less accurate, they are useful for preliminary conformational searches of large molecules or for studying very large systems where higher-level methods are not feasible. For example, a conformational analysis of dihydropyridine derivatives has been successfully carried out using the semi-empirical PM3 method. researchgate.net

Computational Analysis of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts and coupling constants in NMR spectra are highly sensitive to the molecular geometry and electronic environment. DFT calculations can predict these parameters with good accuracy, which can aid in the structural elucidation of this compound and its conformers.

IR Spectroscopy: The vibrational frequencies and intensities in an IR spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies, which can be compared with experimental spectra to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Spectroscopy: The absorption wavelengths in a UV-Vis spectrum are related to the electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the most common method for calculating excited-state properties and predicting UV-Vis spectra. For this compound, TD-DFT could predict the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π→π* or n→π*).

Theoretical Insights into Reaction Energetics and Transition States

Understanding the reactivity of this compound also involves studying the energetics of its potential chemical reactions. Computational methods can be used to map out the potential energy surface of a reaction, identifying the structures of the reactants, products, and, most importantly, the transition state.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For example, theoretical studies on the decarboxylation of carboxylic acids have used DFT to determine the reaction mechanisms and activation barriers. researchgate.net For this compound, one could computationally investigate reactions such as the decarboxylation of the carboxylic acid group or reactions involving the dihydropyrene ring.

By calculating the energies of the reactants, transition state, and products, the reaction enthalpy and activation energy can be determined. This information is invaluable for predicting the feasibility and kinetics of a reaction. The table below shows hypothetical data for a generic decarboxylation reaction.

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +25.0 |

| Product | -10.0 |

This is hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for predicting the physicochemical properties of chemical compounds based on their molecular structure. This approach is particularly valuable in the study of complex organic molecules like this compound, where it can establish a mathematical correlation between structural features (descriptors) and a specific property of interest. While dedicated QSPR studies on this compound are not extensively documented, the principles of QSPR are broadly applicable, and insights can be drawn from research on related pyrene (B120774) and dihydropyridine systems. iaea.orgnih.gov

The fundamental goal of QSPR is to create a model that can forecast the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. The process typically involves calculating a wide range of molecular descriptors, selecting the most relevant ones, and using statistical methods to build and validate a predictive model.

Methodology of QSPR Modeling

A typical QSPR study for a series of compounds related to this compound would involve several key steps:

Dataset Assembly: A collection of molecules with known experimental values for a specific property (e.g., fluorescence quantum yield, solubility, biological activity) is gathered. This set would include this compound and its structural analogs.

Structure Optimization and Descriptor Calculation: The three-dimensional structure of each molecule is optimized using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net From these optimized structures, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that links the selected descriptors to the property being studied.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Application to this compound Systems

For the this compound framework, QSPR models could be developed to predict a variety of properties. Studies on related pyrene derivatives have investigated photophysical properties, which are prime candidates for QSPR modeling. iaea.orgnih.gov For instance, a model could predict fluorescence quantum yields or Stokes shifts based on structural modifications.

Molecular Descriptors for Pyrene Derivatives

A wide array of descriptors can be calculated to build a QSPR model. These are generally categorized as 1D, 2D, or 3D descriptors. For a hypothetical QSPR study on a series of pyrene derivatives, the following types of descriptors would be relevant:

Constitutional Descriptors (1D): Molecular weight, number of specific atom types, number of rings.

Topological Descriptors (2D): Connectivity indices (e.g., Kier & Hall indices), shape indices (e.g., Kappa indices), which describe how atoms are connected.

Geometrical Descriptors (3D): Molecular surface area, volume, and other descriptors derived from the 3D coordinates of the atoms.

Quantum-Chemical Descriptors (3D): These are derived from quantum mechanical calculations and are particularly powerful. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. researchgate.net

The table below illustrates hypothetical descriptor values for a set of pyrene derivatives, which could form the basis of a QSPR model.

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrene | 202.25 | 4.88 | -5.85 | -2.15 | 3.70 |

| This compound | 248.28 | 4.20 | -6.10 | -1.90 | 4.20 |

| 1-Hydroxypyrene | 218.25 | 4.50 | -5.60 | -1.95 | 3.65 |

| 1-Chloropyrene | 236.69 | 5.50 | -5.95 | -2.30 | 3.65 |

| 1-Nitropyrene | 247.25 | 4.30 | -6.40 | -2.80 | 3.60 |

Note: The values for LogP, HOMO, LUMO, and HOMO-LUMO Gap are illustrative and representative for QSPR analysis, based on general trends in related compounds.

Predicting Properties with QSPR Models

Once a statistically significant QSPR model is established, it can be used to predict properties for new derivatives of this compound. For example, a validated model for antioxidant activity, a property explored in other polycyclic compounds, could look like this: mdpi.com

Predicted Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis, and Descriptor A, B are the selected molecular descriptors.

The table below demonstrates how a hypothetical QSPR model could be used to predict a property, such as the fluorescence quantum yield, for a series of derivatives.

| Derivative Substituent (at C-8) | Key Descriptor 1 (e.g., Dipole Moment) | Key Descriptor 2 (e.g., Molecular Surface Area) | Predicted Quantum Yield (Φf) |

| -COOH (Carboxylate) | 2.5 D | 230 Ų | 0.45 |

| -COOCH3 (Methyl Ester) | 2.8 D | 245 Ų | 0.50 |

| -CONH2 (Amide) | 3.5 D | 240 Ų | 0.38 |

| -CN (Cyano) | 4.0 D | 225 Ų | 0.30 |

Note: This table is a hypothetical representation to illustrate the output of a QSPR model. The descriptor values and predicted quantum yields are for illustrative purposes.

Supramolecular Chemistry and Self Assembly Involving 7,8 Dihydropyrene 8 Carboxylate

Non-Covalent Interactions of the Carboxylate Group

The carboxylate moiety is a powerful functional group in supramolecular chemistry, capable of participating in a variety of strong and directional non-covalent interactions. These interactions are fundamental to the self-assembly processes and the stabilization of the resulting supramolecular structures.

Salt Bridges: When the carboxylate group is deprotonated, it can form strong electrostatic interactions, known as salt bridges, with positively charged species like metal cations or protonated amines. These ionic interactions are significantly stronger than neutral hydrogen bonds and can be a dominant force in the formation of robust supramolecular assemblies. The interplay between hydrogen bonding and salt bridge formation can often be controlled by adjusting the pH of the medium, allowing for the creation of stimuli-responsive materials.

The pyrene (B120774) moiety itself can engage in non-covalent interactions, including π-π stacking and C-H···π interactions. researchgate.net The combination of these weaker interactions with the stronger hydrogen bonding and salt bridges of the carboxylate group provides a powerful toolkit for the rational design of complex supramolecular systems. nih.gov The covalent functionalization of pyrene with different reactants can enhance its optical properties and electron transfer efficiency, while non-covalent functionalization does little damage to the pyrene structure and preserves its original properties. nih.gov

Host-Guest Complexation Studies

The unique size, shape, and electronic properties of the dihydropyrene (B12800588) core, coupled with the interactive nature of the carboxylate group, make 7,8-dihydropyrene-8-carboxylate an intriguing guest molecule for host-guest complexation studies.

Macrocyclic hosts, such as cucurbiturils and cyclodextrins, are well-known for their ability to encapsulate guest molecules within their cavities, leading to the formation of stable host-guest complexes.

Cucurbiturils (CB[n]): These pumpkin-shaped macrocycles have a hydrophobic cavity and two polar carbonyl-fringed portals. mdpi.com They are known to bind a variety of guest molecules, driven by a combination of hydrophobic effects, ion-dipole interactions, and hydrogen bonding. mdpi.com Studies on the interaction of pyrene and its derivatives with cucurbit[n]urils (where n = 6, 7, or 8) have shown that the pyrene moiety can be encapsulated within the host cavity. mdpi.comnih.gov The stability of these complexes is dependent on the size of the cucurbituril (B1219460) and the specific structure of the pyrene derivative. mdpi.comnih.gov For this compound, the dihydropyrene core would likely be encapsulated within the hydrophobic cavity of a sufficiently large cucurbituril, such as CB nih.gov or CB nih.gov, while the carboxylate group could interact with the polar portals. Research on azapyrene derivatives has also shown that host-guest interactions with cucurbiturils can lead to tunable white-light emissions. researchgate.net

Table 1: Stability Constants of Pyrene Derivatives with Macrocyclic Hosts

| Guest Molecule | Host Molecule | Stability Constant (K) [M⁻¹] | Technique | Reference |

| Benzo(a)pyrene | Cucurbit rsc.orguril | 2322 ± 547 | Fluorescence Spectroscopy | nih.gov |

| Benzo(a)pyrene | Cucurbit nih.govuril | 7281 ± 689 | Fluorescence Spectroscopy | nih.gov |

| Benzo(a)pyrene | Cucurbit nih.govuril | 3566 ± 473 | Fluorescence Spectroscopy | nih.gov |

| Fluoranthene | Cucurbit rsc.orguril | 5900 ± 326 | Fluorescence Spectroscopy | nih.gov |

| Fluoranthene | Cucurbit nih.govuril | 727 ± 78 | Fluorescence Spectroscopy | nih.gov |

| Fluoranthene | Cucurbit nih.govuril | 3327 ± 153 | Fluorescence Spectroscopy | nih.gov |

The formation of an inclusion complex between this compound and a macrocyclic host is driven by a delicate balance of intermolecular forces. The primary driving force for encapsulation of the dihydropyrene moiety is the hydrophobic effect, which favors the removal of the nonpolar guest from the aqueous environment and its sequestration within the hydrophobic cavity of the host.

Once inside the cavity, van der Waals interactions between the guest and the inner walls of the host contribute to the stability of the complex. Furthermore, the carboxylate group can engage in specific interactions with the host's portals. For instance, with cucurbiturils, ion-dipole interactions between the carboxylate and the carbonyl portals are expected. In the case of cyclodextrins, hydrogen bonding between the carboxylate and the hydroxyl groups on the rim of the cyclodextrin (B1172386) is possible. These secondary interactions can significantly enhance the binding affinity and selectivity of the host-guest system.

Formation of Supramolecular Assemblies and Networks

The ability of this compound to participate in directional non-covalent interactions makes it a valuable building block for the construction of higher-order supramolecular assemblies and networks. The self-assembly of pyrene derivatives can lead to the formation of various nanostructures, such as nanorods, gels, and vesicles. rsc.orgnih.govnih.gov

The hierarchical self-assembly of a pyrene derivative into well-defined nanorods has been reported, where X-ray diffraction studies revealed the three-dimensional packing of the molecules. rsc.org Co-assembled supramolecular gels have been prepared from two different pyrene derivatives, with the morphology of the gels changing from spherical nanoparticles to a three-dimensional network of nanofibers depending on the molar ratio of the components. nih.govmdpi.com Furthermore, DNA functionalized with pyrene isomers has been shown to self-assemble into nano-objects, with the shape of the nanostructures being influenced by the substitution pattern of the pyrene. nih.gov

For this compound, the combination of hydrogen bonding or salt bridging through the carboxylate group and π-π stacking of the pyrene cores can lead to the formation of extended one-, two-, or even three-dimensional networks. The precise architecture of these assemblies can be tuned by modifying factors such as solvent polarity, temperature, and the presence of competing ions or molecules.

Crystal Engineering Principles Applied to Carboxylate-Containing Dihydropyrenes

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ub.edu The application of crystal engineering principles to carboxylate-containing dihydropyrenes, such as this compound, offers a pathway to control the solid-state packing and, consequently, the material's physical and chemical properties.

The carboxylate group is a particularly robust and predictable supramolecular synthon. The formation of carboxylic acid dimers through hydrogen bonding is a common and reliable motif in crystal engineering. nih.gov By co-crystallizing this compound with other molecules containing complementary functional groups, such as pyridines, it is possible to form well-defined supramolecular heterosynthons. rsc.org The carboxylic acid-pyridine heterosynthon is a well-established and reliable interaction in the formation of co-crystals. rsc.org

Furthermore, the pyrene core itself can be utilized in crystal engineering. Pyrene-based ligands have been extensively used in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. rsc.org The carboxylate group of this compound could act as a linker to coordinate with metal ions, leading to the formation of novel MOFs with potentially interesting catalytic or sensing properties. For instance, a pyrene-based MOF has been synthesized from a tetracarboxylic pyrene ligand and has shown excellent stability and catalytic performance. acs.org

Derivatization and Functionalization Strategies for 7,8 Dihydropyrene 8 Carboxylate

Targeted Chemical Modifications of the Pyrene (B120774) Ring System

The pyrene ring system of 7,8-dihydropyrene-8-carboxylate is amenable to various chemical modifications, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. The partial saturation of one of the rings in the 7,8-dihydropyrene core influences the regioselectivity of these reactions compared to fully aromatic pyrene. The positions on the aromatic portion of the molecule are generally more susceptible to electrophilic attack.

Electrophilic Aromatic Substitution:

Halogenation: Bromination and chlorination of the pyrene core can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The reaction typically occurs at the most electron-rich positions of the aromatic rings. For instance, treatment of pyrene with bromine can lead to bromination at the 1-, 3-, 6-, and 8-positions. mdpi.com

Nitration: The introduction of a nitro group onto the pyrene ring can be accomplished using nitrating agents such as nitric acid in the presence of sulfuric acid. This functionalization can serve as a handle for further transformations, such as reduction to an amino group.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the pyrene core using an appropriate acyl or alkyl halide and a Lewis acid catalyst like aluminum chloride.

| Reaction | Reagents and Conditions | Typical Position of Substitution on Pyrene Core | Reference for Analogy |

| Bromination | Br2, FeCl3 | 1, 3, 6, 8 | mdpi.com |

| Nitration | HNO3, H2SO4 | 1 | General Aromatic Chemistry |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 1, 3, 6, 8 | General Aromatic Chemistry |

Data in this table is based on reactions with the parent pyrene molecule and serves as a predictive guide for the reactivity of the aromatic portion of this compound.

Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are powerful tools for the introduction of a wide variety of substituents. These reactions typically require prior halogenation of the pyrene ring to introduce a reactive handle. For example, a bromo-substituted dihydropyrene (B12800588) derivative can be coupled with boronic acids (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck) to form new carbon-carbon bonds.

Introduction of New Functional Groups at the Carboxylate Position

The carboxylate group at the 8-position of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups. These transformations are crucial for conjugating the molecule to other chemical entities or for altering its solubility and electronic properties.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This is a common strategy to improve the solubility of the molecule in organic solvents and to introduce fluorescent probes or other functionalities through the alcohol component.

Amidation: Reaction of the carboxylic acid with a primary or secondary amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amide. thermofisher.com This reaction is widely used to link the dihydropyrene moiety to peptides, proteins, or other biomolecules. nih.govresearchgate.net

Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides a different point of attachment for further functionalization.

Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride or acyl bromide by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl halide can then be readily reacted with a wide range of nucleophiles.

| Resulting Functional Group | Reagents and Conditions | Key Application |

| Ester | Alcohol, Acid Catalyst (e.g., H2SO4) | Modulation of solubility and electronic properties |

| Amide | Amine, Coupling Agent (e.g., DCC, EDC) | Conjugation to biomolecules |

| Alcohol | LiAlH4 | Introduction of a new reactive site |

| Acyl Halide | SOCl2 or (COCl)2 | Intermediate for further nucleophilic substitution |

Synthesis of Conjugates and Hybrid Materials

The ability to functionalize both the pyrene ring and the carboxylate group makes this compound an excellent building block for the synthesis of complex conjugates and hybrid materials.

Bioconjugates:

The carboxylate group can be used to covalently link the dihydropyrene moiety to biomolecules such as DNA and proteins. nih.govrsc.org For example, the synthesis of pyrene-DNA conjugates has been reported, where the pyrene unit is attached to the oligonucleotide via a linker. rsc.org These conjugates are of interest for applications in DNA diagnostics and as fluorescent probes. Similarly, conjugation to proteins can be achieved by forming an amide bond between the carboxylate group and amine residues on the protein surface. nih.gov

Polymeric Materials:

This compound can be incorporated into polymers either as a pendant group or as part of the polymer backbone. For instance, the corresponding alcohol (obtained by reduction of the carboxylic acid) can be converted into a polymerizable monomer, such as an acrylate or methacrylate, and then copolymerized with other monomers to create fluorescent polymers.

Hybrid Materials:

The pyrene core of the molecule can interact with the surface of carbon nanomaterials, such as graphene and carbon nanotubes, through π-π stacking interactions. This non-covalent functionalization can be used to disperse these materials in various solvents and to impart new properties to the resulting hybrid material.

Catalyst-Mediated Derivatization Reactions

Catalyst-mediated reactions, particularly those involving transition metals, offer efficient and selective methods for the functionalization of the pyrene ring system.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-H activation and cross-coupling reactions on the pyrene core. scispace.comresearchgate.netresearchgate.net For example, the direct arylation of pyrene derivatives can be achieved using a palladium catalyst in the presence of an aryl halide. scispace.comresearchgate.netresearchgate.net This allows for the introduction of aryl groups at specific positions on the pyrene ring without the need for pre-functionalization.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been shown to be effective for the C-H functionalization of polycyclic aromatic hydrocarbons. researchgate.netrsc.orgmdpi.comresearchgate.netnih.gov These catalysts can promote the coupling of the pyrene core with a variety of reaction partners, including alkenes and alkynes.

Copper-Catalyzed Reactions:

Copper catalysts can be used to mediate a range of transformations on pyrene derivatives, including C-N and C-S bond formation. For instance, copper-mediated coupling reactions can be used to introduce nitrogen- and sulfur-containing functional groups onto the pyrene ring.

| Catalyst System | Type of Transformation | Example of Introduced Group | Reference for Analogy |

| Palladium(II) Acetate / Ligand | C-H Arylation | Phenyl, Tolyl | scispace.comresearchgate.netresearchgate.net |

| Rhodium(III) Complexes | C-H Alkenylation | Vinyl, Styrenyl | mdpi.comnih.gov |

| Copper(I) or (II) Salts | C-N Coupling | Aniline, Indole | mdpi.com |

The data in this table is based on reactions with various pyrene derivatives and illustrates the potential for catalyst-mediated functionalization of the this compound core.

Environmental Chemical Context and Degradation Pathways of 7,8 Dihydropyrene 8 Carboxylate

Formation as a Metabolite in Environmental Polycyclic Aromatic Hydrocarbon (PAH) Transformations

7,8-Dihydropyrene-8-carboxylate has been proposed as a metabolite in the bacterial degradation of the high molecular weight PAH, benzo[a]pyrene. Research on the metabolic pathways of benzo[a]pyrene in various microorganisms has revealed that both bacteria and fungi are capable of transforming this complex molecule.

In the case of bacteria, studies on Mycobacterium vanbaalenii PYR-1 have suggested a pathway for benzo[a]pyrene degradation that involves the formation of either 7,8-dihydropyrene-7-carboxylic acid or 7,8-dihydropyrene-8-carboxylic acid as meta-cleavage products. This proposed pathway follows the initial dioxygenation and subsequent dehydrogenation at the C-7,8 and/or C-9,10 positions of the benzo[a]pyrene molecule. However, it is important to note that these compounds were not rigorously characterized in the initial studies.

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of organic pollutants, including PAHs. While specific studies detailing the formation of this compound by fungi are limited, their enzymatic machinery, which is less specific than that of bacteria, is capable of producing a variety of oxygenated and ring-fission products from PAHs. It is plausible that similar metabolic pathways to those observed in bacteria could lead to the formation of dihydropyrene (B12800588) carboxylates in fungal systems.

The table below summarizes the key microorganisms and the proposed formation of dihydropyrene carboxylates from benzo[a]pyrene.

| Microorganism | Precursor Compound | Proposed Metabolite | Metabolic Process |

| Mycobacterium vanbaalenii PYR-1 | Benzo[a]pyrene | 7,8-Dihydropyrene-7-carboxylic acid or this compound | Meta-cleavage following dioxygenation |

The formation of this compound from benzo[a]pyrene is a multi-step enzymatic process. The initial attack on the stable aromatic structure of PAHs is typically catalyzed by oxygenases.

Dioxygenases are key enzymes in the aerobic bacterial catabolism of aromatic compounds. In the proposed pathway for benzo[a]pyrene degradation by Mycobacterium vanbaalenii PYR-1, a dioxygenase would catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol.

Following the initial dioxygenation, a dehydrogenase enzyme would catalyze the oxidation of the cis-dihydrodiol to a dihydroxylated intermediate. This intermediate is then susceptible to ring cleavage by another set of dioxygenases, which can proceed via either ortho- or meta-cleavage pathways. The formation of this compound is suggested to occur through a meta-cleavage mechanism.

In fungi, extracellular ligninolytic enzymes such as lignin peroxidase (LiP) and manganese peroxidase (MnP) , as well as intracellular cytochrome P450 monooxygenases , play a crucial role in the initial oxidation of PAHs. These enzymes are less specific than bacterial dioxygenases and can generate a variety of oxygenated intermediates, which can then undergo further transformation and ring cleavage.

The enzymatic reactions leading to the proposed formation of this compound are summarized in the following table.

| Enzyme | Role in Pathway | Type of Reaction |

| Dioxygenase | Initial oxidation of the aromatic ring | Incorporation of O2 to form a cis-dihydrodiol |

| Dehydrogenase | Oxidation of the cis-dihydrodiol | Formation of a dihydroxylated intermediate |

| Dioxygenase (ring-cleavage) | Cleavage of the aromatic ring | Meta-cleavage leading to the formation of a carboxylic acid |

| Lignin Peroxidase (LiP) / Manganese Peroxidase (MnP) | Initial oxidation of PAHs in fungi | One-electron oxidation |

| Cytochrome P450 Monooxygenase | Intracellular oxidation in fungi | Monooxygenation |

Further Chemical Degradation of this compound in Environmental Systems

Information on the specific chemical degradation pathways of this compound in the environment is scarce. However, based on the chemical structure of the compound—a carboxylated and partially saturated polycyclic aromatic hydrocarbon—several degradation mechanisms can be inferred.

Biodegradation: As a microbial metabolite, this compound is likely susceptible to further microbial degradation. The carboxylic acid group increases the water solubility and bioavailability of the compound compared to its parent PAH. Microorganisms could potentially utilize this compound as a carbon and energy source, leading to further ring cleavage and eventual mineralization to carbon dioxide and water. The degradation would likely proceed through pathways similar to those for other aromatic carboxylic acids.

Photodegradation: Carboxylated aromatic compounds can undergo photodegradation in the presence of sunlight. The absorption of UV radiation can lead to the formation of reactive oxygen species and the subsequent oxidation and breakdown of the molecule. The partially saturated ring in this compound might also be susceptible to photochemical reactions.

Abiotic Oxidation: In soil and aquatic environments, abiotic oxidation processes mediated by minerals (e.g., manganese oxides) or reactive oxygen species could contribute to the transformation of this compound. The presence of the carboxylic acid group could influence the adsorption of the molecule to mineral surfaces, thereby affecting its reactivity.

The potential degradation pathways for this compound are outlined below.

| Degradation Pathway | Description | Key Factors |

| Biodegradation | Further microbial breakdown and mineralization. | Microbial community, nutrient availability, oxygen levels. |

| Photodegradation | Breakdown induced by sunlight. | Light intensity, presence of photosensitizers. |

| Abiotic Oxidation | Chemical transformation by environmental oxidants. | Soil mineralogy, presence of reactive oxygen species. |

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of this compound in complex environmental matrices such as soil, sediment, and water require sensitive and selective analytical methods. While specific methods for this exact compound are not widely documented, techniques used for other carboxylated PAH metabolites are applicable.

Sample Preparation: The first step in the analysis is the extraction of the target analyte from the environmental matrix. This is typically achieved using solvent extraction, followed by a clean-up step to remove interfering compounds. Solid-phase extraction (SPE) is a common technique for the clean-up and pre-concentration of PAH metabolites from aqueous samples.

Chromatographic Separation and Detection:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is a powerful technique for the analysis of polar and thermally labile compounds like carboxylated PAHs. Reversed-phase HPLC with a C18 column is commonly used for separation. Electrospray ionization (ESI) in negative ion mode is well-suited for the detection of deprotonated carboxylic acids. The high selectivity and sensitivity of MS/MS allow for accurate quantification even at low concentrations.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can also be used, but it requires a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable derivative. Silylation is a common derivatization technique for this purpose.

The table below summarizes the key aspects of the analytical methodologies for this compound.

| Analytical Step | Technique | Description |

| Sample Extraction | Solvent Extraction | Use of organic solvents to extract the analyte from the sample matrix. |

| Sample Clean-up | Solid-Phase Extraction (SPE) | Removal of interfering compounds and pre-concentration of the analyte. |

| Separation | High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from other compounds in the extract. |

| Gas Chromatography (GC) | Requires derivatization to increase volatility. | |

| Detection | Mass Spectrometry (MS) / Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and selectivity for identification and quantification. |

| Derivatization (for GC) | Silylation | Converts the carboxylic acid to a volatile silyl ester. |

Emerging Research Avenues and Future Directions

Advanced Synthetic Methodologies for Enantiomerically Pure 7,8-Dihydropyrene-8-carboxylate

The presence of a stereocenter at the C8 position of this compound means that it exists as a pair of enantiomers. Accessing these enantiomers in pure form is crucial for applications in chiral recognition, asymmetric catalysis, and chiroptical materials. Future research will likely focus on two primary strategies: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: The direct, enantioselective synthesis of one enantiomer over the other represents the most elegant approach. This could be pursued through several avenues:

Chiral Catalysis: Development of catalytic systems, potentially based on transition metals with chiral ligands or organocatalysts, to induce asymmetry during the formation of the dihydropyrene (B12800588) ring system or the introduction of the carboxylate group.

Substrate-Controlled Synthesis: Starting from a chiral precursor that directs the stereochemical outcome of subsequent reactions.

Chiral Resolution: In the absence of a direct asymmetric synthesis, the separation of a racemic mixture (a 50:50 mixture of both enantiomers) is a viable and widely used strategy.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers of PAH derivatives, including dihydrodiols of related compounds like benzo[a]pyrene. nih.govnih.gov This method could be readily adapted for both analytical and preparative-scale resolution of this compound enantiomers. nih.govnih.gov

Diastereomeric Salt Formation: Reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (e.g., brucine, strychnine) would produce a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent acidification would liberate the desired enantiomerically pure carboxylic acid.

A summary of potential chiral resolution techniques is presented in Table 1.

| Method | Principle | Potential Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers for analytical and preparative purposes. nih.govnih.gov |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Reaction of the carboxylic acid with a chiral amine to form salts that can be separated by crystallization. |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase). | Selective esterification of one enantiomer, allowing for separation from the unreacted enantiomer. |

Exploration of Novel Reactivity Modes and Unconventional Transformations

The reactivity of this compound is governed by both its dihydropyrene core and its carboxylate functional group.

Dihydropyrene Core Reactivity: The dihydropyrene system is known for its photochromic properties, undergoing a reversible electrocyclic reaction to form a cyclophanediene isomer upon irradiation with light. Theoretical studies on substituted dihydropyrenes have shown that the energy barriers and thermal stability of these isomers are strongly influenced by the electronic nature of the substituents. acs.org The electron-withdrawing carboxylate group at the C8 position is expected to significantly modulate these properties compared to the parent dihydropyrene. Future research will involve detailed photochemical and thermal studies to understand and control this switching behavior.

Carboxylate Group Reactivity: The carboxylic acid moiety is a versatile functional handle for a wide range of chemical transformations. cymitquimica.com Standard reactions such as esterification and amidation can be used to attach the this compound unit to other molecules, including polymers, biomolecules, or surfaces. cymitquimica.comrsc.org The relative reactivity of the carboxylate can be enhanced by converting it to a more active derivative, such as an acid chloride or an activated ester, enabling a broader scope of coupling reactions. libretexts.org

Unconventional transformations could involve leveraging the proximity of the carboxylate group to the PAH core to induce novel intramolecular reactions, potentially leading to new, complex polycyclic architectures.

Integration into Hybrid Organic-Inorganic Materials for Advanced Applications

The unique combination of a photoresponsive aromatic core and a linking carboxylate group makes this compound an ideal building block for advanced hybrid materials. rsc.org

Pyrene-Based Hybrid Materials: Pyrene (B120774) and its derivatives are extensively used in materials science due to their strong fluorescence and tendency to form excimers. semanticscholar.orgresearchgate.net The carboxylate group provides a convenient anchor for grafting the molecule onto the surface of inorganic materials like silica (B1680970) (SiO₂), titania (TiO₂), or gold nanoparticles, a common strategy for creating functional organic-inorganic hybrids. nih.govchemicalbook.com Such materials could find applications in:

Sensors: The fluorescence of the pyrene unit is highly sensitive to its local environment, which could be exploited for chemical or biological sensing.

Optoelectronics: Pyrene-based materials are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.edu Integrating this compound into hybrid structures could lead to new solution-processable materials for these applications. uky.edu

Metal-Organic Frameworks (MOFs): The carboxylate group is a classic linker for the synthesis of MOFs. semanticscholar.org Using this compound as an organic ligand could lead to the formation of novel MOFs with photoresponsive properties. The reversible isomerization of the dihydropyrene unit within the rigid framework of a MOF could be used to modulate the material's porosity, catalytic activity, or optical properties in response to a light stimulus.

A table outlining potential hybrid material applications is provided below.

| Material Type | Integration Strategy | Potential Application |

| Functionalized Nanoparticles | Covalent attachment via the carboxylate group to surface-modified silica or gold nanoparticles. | Fluorescent probes for bio-imaging; targeted drug delivery systems. |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker to connect metal nodes, forming a porous, crystalline framework. rsc.orgsemanticscholar.org | Photo-switchable gas storage and separation; light-controlled catalysis. |

| Hybrid Polymer Composites | Incorporation into a polymer matrix, either as a filler or by covalent attachment. | Photochromic coatings; materials for optical data storage. |

Development of High-Throughput Screening Methods for Structure-Reactivity Relationships

To efficiently explore the vast chemical space of potential reactions and applications for this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid and parallel execution of a large number of experiments, accelerating the discovery of optimal reaction conditions or functional materials. rsc.org

A key feature of the pyrene core is its strong fluorescence, which can be exploited in HTS assays. For example, a reaction that modifies the electronic environment of the pyrene core would likely result in a change in its fluorescence intensity or wavelength. This provides a straightforward optical readout for reaction success.

Hypothetical HTS Workflow for Reactivity Screening:

Plate Preparation: Dispense this compound into the wells of a microtiter plate.

Reagent Addition: Add a library of different reactants (e.g., coupling partners, catalysts) to the wells.

Reaction Incubation: Allow the reactions to proceed under controlled conditions (e.g., temperature, light exposure).

Fluorescence Reading: Use an automated plate reader to measure the fluorescence in each well.

Data Analysis: Identify "hits" (wells with significant changes in fluorescence) for further investigation and optimization.

This approach would enable the rapid screening of conditions for derivatization, the discovery of novel reactions, and the establishment of detailed structure-reactivity relationships. researchgate.netnih.gov

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For a molecule like this compound, DFT can provide invaluable insights to guide experimental efforts. mdpi.comnih.gov

Applications of DFT:

Predicting Reaction Energetics: DFT calculations can be used to model the electrocyclic reaction of the dihydropyrene core. By calculating the activation barriers for the thermal and photochemical isomerization, researchers can predict the stability of the different forms and how substituents like the carboxylate group influence the switching process. acs.org

Simulating Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts and UV-Vis absorption spectra. This can aid in the structural confirmation of newly synthesized compounds.

Understanding Electronic Structure: DFT can map the distribution of electron density in the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the molecule's electronic properties and predicting its behavior in optoelectronic devices or as a photosensitizer. nih.gov

By combining theoretical predictions with experimental work, researchers can adopt a more rational approach to designing new derivatives of this compound with tailored properties for specific applications, saving significant time and resources.

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.